molecular formula C27H25BrNO2P B14381107 Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide CAS No. 88257-51-6

Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide

Cat. No.: B14381107
CAS No.: 88257-51-6
M. Wt: 506.4 g/mol
InChI Key: PBNSGPPETMZCKS-UHFFFAOYSA-M
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Description

Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-methylphenyl groups and one 4-nitrophenyl group, with a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 4-nitrobromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitro group can also undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methylphenyl)phosphine: Lacks the nitro group, making it less reactive in redox reactions.

    Tris(4-nitrophenyl)phosphine: Contains three nitro groups, making it more electron-deficient and reactive.

    Tris(4-methoxyphenyl)phosphine: Features methoxy groups, which are electron-donating, altering its reactivity compared to the nitro-substituted compound.

Uniqueness

Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group

Properties

CAS No.

88257-51-6

Molecular Formula

C27H25BrNO2P

Molecular Weight

506.4 g/mol

IUPAC Name

tris(4-methylphenyl)-(4-nitrophenyl)phosphanium;bromide

InChI

InChI=1S/C27H25NO2P.BrH/c1-20-4-12-24(13-5-20)31(25-14-6-21(2)7-15-25,26-16-8-22(3)9-17-26)27-18-10-23(11-19-27)28(29)30;/h4-19H,1-3H3;1H/q+1;/p-1

InChI Key

PBNSGPPETMZCKS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-].[Br-]

Origin of Product

United States

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